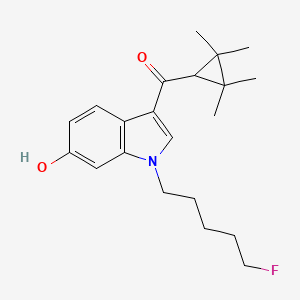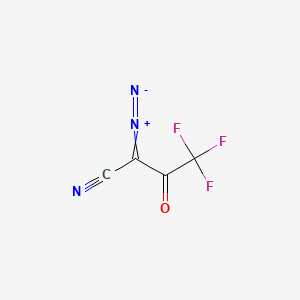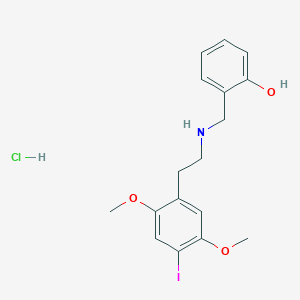
25I-NBOH (chlorhydrate)
Vue d'ensemble
Description
2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride is a derivative of the phenethylamine-derived hallucinogen 2C-I. It was discovered in 2006 by a team at Purdue University. This compound is known for its potent agonist activity at the serotonin 5-HT2A receptor, making it significantly more potent than its parent compound, 2C-I .
Applications De Recherche Scientifique
2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride has several scientific research applications. It is used in forensic analysis, clinical toxicology, and urine drug testing due to its potent agonist activity at the serotonin 5-HT2A receptor . Additionally, it is used in the study of new psychoactive substances and their effects on the human body . The compound’s high selectivity and potency make it a valuable tool in neuropharmacological research .
Mécanisme D'action
Target of Action
The primary target of 25I-NBOH is the 5HT 2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor . The 5HT 2A receptor plays a key role in the function of the central nervous system, particularly in the cerebral cortex .
Biochemical Pathways
The activation of the 5HT 2A receptor by 25I-NBOH leads to the release of various neurotransmitters, including dopamine, serotonin, and glutamate . These neurotransmitters play crucial roles in mood regulation, cognition, and perception, explaining the hallucinogenic properties of 25I-NBOH .
Pharmacokinetics
It is known that 25i-nboh is a labile molecule, which means it is unstable and can easily break down . This property may affect its bioavailability and distribution in the body .
Result of Action
The activation of the 5HT 2A receptor by 25I-NBOH and the subsequent release of neurotransmitters can lead to a range of effects. These include altered perception and mood, which are characteristic of hallucinogenic substances . Chronic treatment with 25I-NBOH has been associated with a decrease in the number of glial cells in certain regions of the brain .
Action Environment
The action of 25I-NBOH can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH . Furthermore, the compound’s action can be influenced by the presence of other substances in the body, such as other drugs or metabolic enzymes .
Orientations Futures
The recreational drug market remains dynamic. After the introduction of 25I-NBOH, an N -benzylphenethylamine and new psychoactive substance, as option for LSD and NBOMe drugs, new NBOH substances have been identified in recent years . The identification of seized blotter papers between 2014 and beginning of 2019 showed that NBOH substances have become the main hallucinogenic drug in the region . Unfortunately, the knowledge about toxicology of NBOHs are limited .
Analyse Biochimique
Biochemical Properties
25I-NBOH (Hydrochloride) acts as a potent agonist of the 5HT 2A receptor, with a K i of 0.061 nM at the human 5HT 2A receptor . This makes it some twelve times the potency of 2C-I itself . It is notable as one of the most selective agonist ligands for the 5-HT 2A receptor with an EC 50 value of 0.074 nM with more than 400 times selectivity over the 5-HT 2C receptor .
Cellular Effects
Experimental, biophysical, and molecular modelling studies between 25I-NBOH and 25I-NBOMe with human serum albumin (HSA) have indicated that these recreational drugs simultaneously bind to site I and II of the protein . Both compounds were able to perturb the native structure of HSA . This interaction can affect its distribution in the body and cause harmful effects, resulting from conformational changes in the protein which can affect its function from the decreased availability of HSA to carry other essential compounds .
Molecular Mechanism
25I-NBOH (Hydrochloride) acts as a potent agonist of the 5HT 2A receptor . It binds to the receptor and activates it, leading to a series of biochemical reactions. The preferred forces in the interaction process were determined as hydrogen bonding and van der Waals forces .
Temporal Effects in Laboratory Settings
25I-NBOH is a labile molecule which fragments into 2C-I when analyzed by routine gas chromatography (GC) methods . A specific method for reliable identification of 25I-NBOH using GC/MS has been reported .
Dosage Effects in Animal Models
A study examining the effect of a 7-day treatment with 25I-NBOMe (0.3 mg/kg/day) on neurotransmitters’ release and rats’ behavior in comparison to acute dose was conducted . Repeated administration of 25I-NBOMe decreased the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex as well as weakened the hallucinogenic activity in comparison to acute dose .
Metabolic Pathways
Seven 25I-NBOMe metabolites were detected in the urine of a severely intoxicated man: two demethyl-25I-NBOMe, one demethyl-hydroxy-25I-NBOMe, one hydroxy-25I-NBOMe, one di-demethyl-25I-NBOMe, one demethyl-25I-NBOMe glucuronide, and one hydroxy-25I-NBOMe glucuronide .
Transport and Distribution
Experimental, biophysical, and molecular modelling studies between 25I-NBOH and 25I-NBOMe with human serum albumin (HSA) have indicated that these recreational drugs simultaneously bind to site I and II of the protein . 25I-NBOMe showed a greater affinity for the transport protein .
Subcellular Localization
Given its potent agonist activity at the 5HT 2A receptor , it is likely to be found in regions of the cell where these receptors are localized.
Méthodes De Préparation
The synthesis of 2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride involves attaching an NBOH (2-hydroxybenzyl) group to the amine group of 2C-I. This process can be achieved through various synthetic routes, including the use of water-soluble reagents and specific reaction conditions to ensure the stability of the compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride undergoes several types of chemical reactions, including nucleophilic substitution and degradation under high-temperature conditions. Common reagents used in these reactions include alcohols, which act as nucleophiles, and specific catalysts to facilitate the reactions . Major products formed from these reactions include 2C-I and 2-(methoxymethyl)phenol .
Comparaison Avec Des Composés Similaires
2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride is often compared to other similar compounds, such as 25I-NBOMe, 25B-NBOH, and 25C-NBOH. These compounds share similar structures and mechanisms of action but differ in their potency and selectivity for the serotonin 5-HT2A receptor . For example, 25I-NBOMe is known for its high potency and efficacy, while 25B-NBOH and 25C-NBOH have slightly different binding affinities and effects .
Propriétés
IUPAC Name |
2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20INO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXODWOUSZUTKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342539 | |
| Record name | 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-12-0 | |
| Record name | 25I-Nboh hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WK4U8JDX2H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK4U8JDX2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


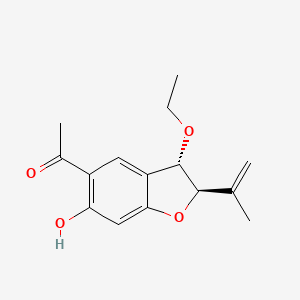
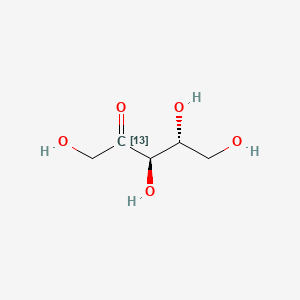
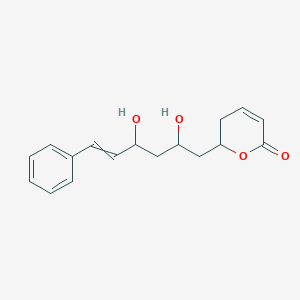
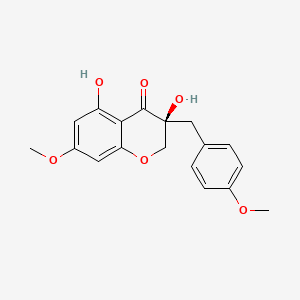

![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)

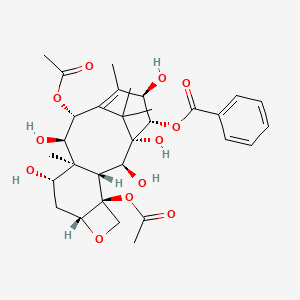
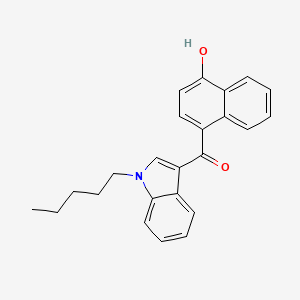
![5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B592964.png)
